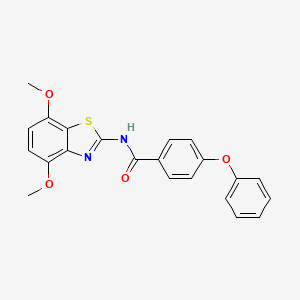

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

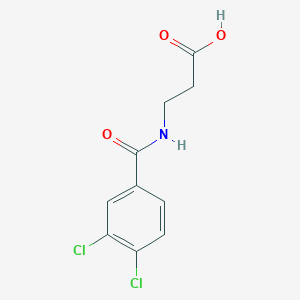

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as DM-PBB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DM-PBB is a benzothiazole derivative that has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Applications De Recherche Scientifique

Anticancer Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, as a derivative of the benzothiazole scaffold, is known for its wide range of biological properties. It's particularly notable for its potential in cancer treatment. Recent studies have focused on structural modifications of the benzothiazole scaffold, developing various series of benzothiazoles and their conjugates as new antitumor agents. These modifications aim to enhance the compound's efficacy and selectivity against tumor cells. Research indicates that these benzothiazole derivatives possess potent anticancer activity and hold promise as future drug candidates. The design of benzothiazole conjugates is also driven by the potential for these compounds to exhibit a synergistic effect when used in combination with other drugs, allowing for lower dosages and the development of new-generation drugs. However, the full characterization of their toxicity is essential for their safe clinical use in cancer treatment (Ahmed et al., 2012).

Versatility in Medicinal Chemistry

The benzothiazole nucleus is integral to various natural products and pharmaceutical agents. Its versatility is reflected in its broad spectrum of pharmacological activities. Benzothiazole derivatives are not only potential antitumor agents but also exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This structural simplicity and the ease of synthesis provide immense scope for developing chemical libraries, contributing to the discovery of new chemical entities that could progress towards the market. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, signifying the increasing importance of the benzothiazole nucleus in the area of drug discovery (Kamal et al., 2015).

Broad Pharmacological Properties

The compound's relation to the benzothiazole class signifies its potential in treating various diseases. Benzothiazole and its derivatives exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal activities. The diversity in pharmacological activity and structural diversity makes benzothiazole derivatives a highly interesting series of compounds in medicinal chemistry. This broad spectrum of activity indicates the potential of these compounds as therapeutic agents and diagnostic probes (Keri et al., 2015).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-26-17-12-13-18(27-2)20-19(17)23-22(29-20)24-21(25)14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCDVHXSQQZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)

![(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2448519.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)